

2,3-Dihydroxynaphthalene: A Technical Guide to Safety, Toxicity, and Handling

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Compound of Interest

Compound Name: 2,3-Dihydroxynaphthalene

Cat. No.: B165439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of **2,3-dihydroxynaphthalene** (CAS No. 92-44-4), a key aromatic diol used in various industrial and research applications. This document is intended to serve as a critical resource for laboratory personnel and drug development professionals to ensure safe handling and to provide a foundational understanding of its toxicological profile.

Chemical and Physical Properties

2,3-Dihydroxynaphthalene is a polycyclic aromatic hydrocarbon derivative with the following key properties:

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₁₀ H ₈ O ₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 102-105 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Hazard Identification and Classification

2,3-Dihydroxynaphthalene is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |
|--|----------------|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

The toxicological profile of **2,3-dihydroxynaphthalene** is primarily characterized by its acute toxicity upon ingestion and its irritant effects on the skin and eyes.

| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
|-------------------------------------|------------------------|-------------------------|---------------------------------------|-----------|
| LD ₅₀ (Lethal Dose, 50%) | Rat | Oral | ~675 mg/kg (calculated) | [1] |
| LD ₅₀ (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg | [1] |
| Skin Irritation | Guinea Pig | Dermal | Erythema response at 1% concentration | [1] |
| Eye Irritation | Rabbit | Ocular | Slight irritation at 1% concentration | [1] |
| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Non-mutagenic | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **2,3-dihydroxynaphthalene** are not publicly available for the specific studies cited. However, the following sections describe standardized and widely accepted methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), for the key toxicological endpoints.

Acute Oral Toxicity (LD₅₀) Study (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

- Animal Selection and Preparation: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

- Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, such as propylene glycol. Doses are administered orally via gavage.
- Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the starting level.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Stepwise Dosing: The decision to dose the next group of animals at a higher or lower dose level is based on the number of mortalities observed in the previous group.
- Endpoint: The test is terminated when a dose that causes mortality or evident toxicity is identified, allowing for classification of the substance into a GHS category.



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Caption: A generalized workflow for an acute oral toxicity study.

Dermal Irritation Study (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

- Animal Selection: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area is clipped 24 hours before the test.
- Application: A 0.5 g amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.
- Exposure: The dressing is left in place for four hours.
- Observation: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a

standardized scale.

- Endpoint: The mean scores for erythema and edema are calculated to determine the primary irritation index and classify the substance's irritation potential.[3]

Eye Irritation Study (Based on OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or damage.

- Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
- Instillation: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4]
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.[4][5] The reactions are scored using a standardized system.[4]
- Endpoint: The scores are used to classify the substance as non-irritating, irritating, or corrosive to the eyes.[6]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

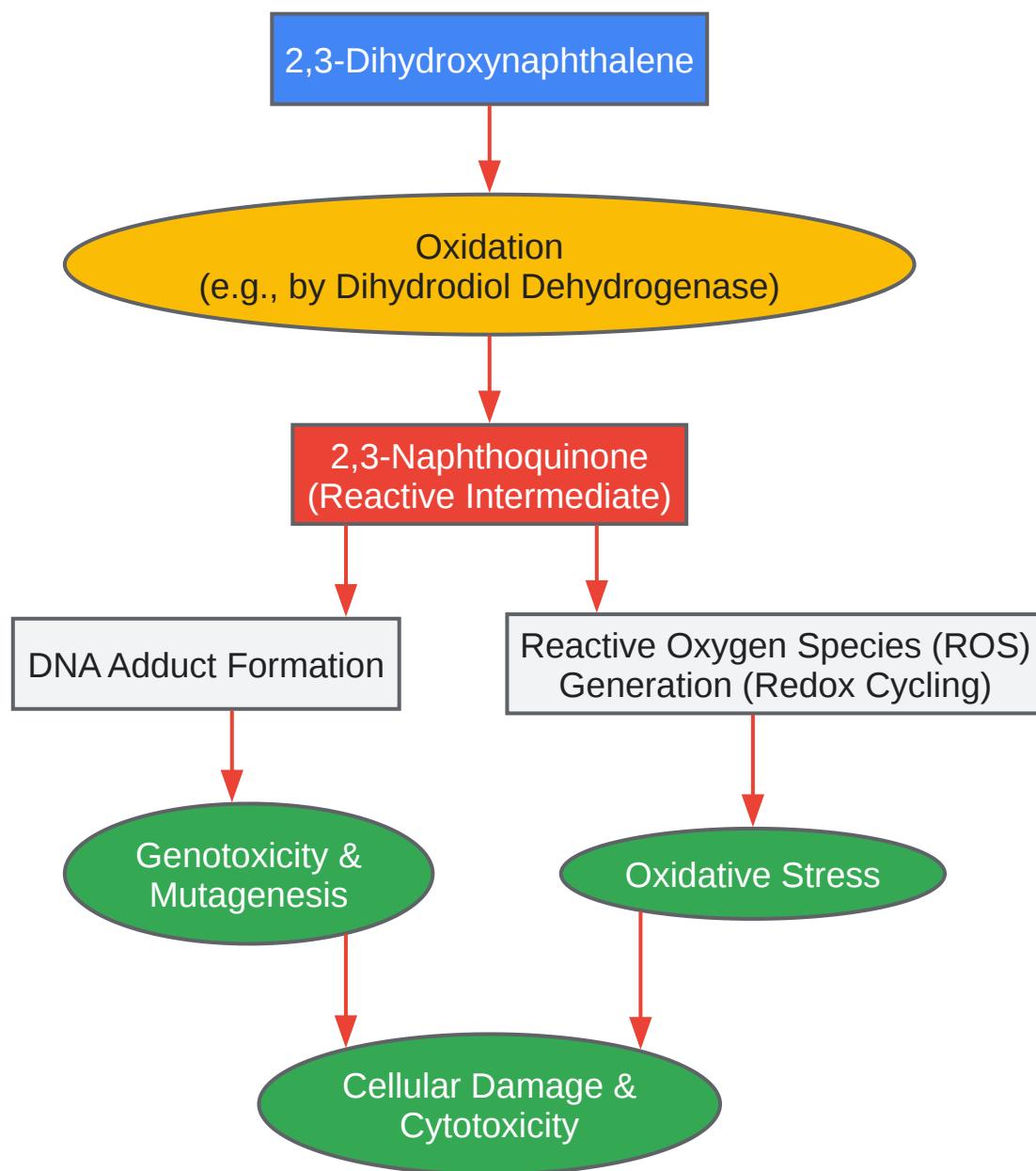
- Test Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation. [7]
- Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.[8]
- Incubation: The plates are incubated at 37°C for 48-72 hours.

- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Mechanism of Toxicity and Signaling Pathways

Direct studies on the signaling pathways affected by **2,3-dihydroxynaphthalene** are limited. However, its toxicity is likely mediated through mechanisms similar to those of its parent compound, naphthalene, and other polycyclic aromatic hydrocarbons (PAHs). The primary mechanism involves metabolic activation to reactive intermediates that can induce cellular damage.^[2]

The proposed metabolic activation and toxicity pathway for **2,3-dihydroxynaphthalene** involves its oxidation to a highly reactive ortho-quinone. This process is a key step in the toxicity of many aromatic hydrocarbons.^[9]



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Caption: Proposed metabolic activation and toxicity pathway of **2,3-dihydroxynaphthalene**.

The formation of 2,3-naphthoquinone can lead to toxicity through two primary mechanisms:

- DNA Adduct Formation: The electrophilic quinone can covalently bind to DNA, forming adducts that can lead to mutations and genotoxicity.[\[2\]](#)

- Oxidative Stress: The quinone can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions.[\[10\]](#) This leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cytotoxicity.

Safe Handling and Storage

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.

Handling Procedures

- Avoid contact with skin and eyes.
- Avoid the formation of dust and aerosols.
- Wash hands thoroughly after handling.

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release

- Evacuate personnel from the area.
- Wear appropriate PPE.
- Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.
- Clean the spill area with soap and water.

Disposal

- Dispose of waste in accordance with local, regional, and national regulations.
- The material may be disposed of by a licensed chemical destruction plant.

Conclusion

2,3-Dihydroxynaphthalene is a hazardous chemical that requires careful handling to mitigate risks of acute toxicity and irritation. A thorough understanding of its toxicological properties, particularly its potential for metabolic activation to reactive quinones, is essential for its safe use in research and development. Adherence to the safety and handling procedures outlined in this guide is crucial to ensure the well-being of laboratory personnel. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity.

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